4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid
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Overview
Description
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is a research chemical with the molecular formula C₁₀H₈O₃S and a molecular weight of 208.24 g/mol . This compound is primarily used in various research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the benzothiopyran ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiopyrans .
Scientific Research Applications
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-3-oxo-2H-1-benzothiopyran-6-carboxylic acid: Similar structure but different oxidation state.
4-oxo-2,3-dihydro-4H-1-benzothiopyran 1-oxide: Contains an additional oxygen atom in the ring.
3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxylic acid 1,1-dioxide: Similar core structure with different functional groups.
Uniqueness
4-oxo-3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Properties
IUPAC Name |
4-oxo-2,3-dihydrothiochromene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIRORIZYRGTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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